molecular formula C5H6F3NO B1282022 4-Amino-1,1,1-trifluoropent-3-en-2-one CAS No. 72885-02-0

4-Amino-1,1,1-trifluoropent-3-en-2-one

Cat. No.: B1282022
CAS No.: 72885-02-0
M. Wt: 153.1 g/mol
InChI Key: WNMWQCIQTDNYEO-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1,1,1-trifluoropent-3-en-2-one is an organic compound with the molecular formula C₅H₆F₃NO and a molecular weight of 153.10 g/mol This compound is characterized by the presence of an amino group and a trifluoromethyl group attached to a pentenone backbone

Scientific Research Applications

4-Amino-1,1,1-trifluoropent-3-en-2-one has several scientific research applications, including:

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating it’s harmful if swallowed (H302) and causes serious eye damage (H318) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

The synthesis of 4-Amino-1,1,1-trifluoropent-3-en-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-5,5,5-trifluoropent-2-en-1-one with appropriate reagents under controlled conditions . The reaction typically requires the use of a base and a solvent, such as ethanol or methanol, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Amino-1,1,1-trifluoropent-3-en-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Amino-1,1,1-trifluoropent-3-en-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Amino-1,1,1-trifluoropent-3-en-2-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

(Z)-4-amino-1,1,1-trifluoropent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO/c1-3(9)2-4(10)5(6,7)8/h2H,9H2,1H3/b3-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMWQCIQTDNYEO-IHWYPQMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C(F)(F)F)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503461
Record name (3Z)-4-Amino-1,1,1-trifluoropent-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72885-02-0
Record name (3Z)-4-Amino-1,1,1-trifluoropent-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-1,1,1-trifluoropent-3-en-2-one
Reactant of Route 2
4-Amino-1,1,1-trifluoropent-3-en-2-one
Reactant of Route 3
Reactant of Route 3
4-Amino-1,1,1-trifluoropent-3-en-2-one
Reactant of Route 4
Reactant of Route 4
4-Amino-1,1,1-trifluoropent-3-en-2-one
Reactant of Route 5
4-Amino-1,1,1-trifluoropent-3-en-2-one
Reactant of Route 6
Reactant of Route 6
4-Amino-1,1,1-trifluoropent-3-en-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.